molecular formula C9H9BrN4O B1276479 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 866135-84-4

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1276479
CAS No.: 866135-84-4
M. Wt: 269.1 g/mol
InChI Key: CWRXHRUXYCZKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 866135-84-4) is a heterocyclic compound featuring an imidazopyridine core substituted with a bromine atom at position 6, a methyl group at position 8, and a carbohydrazide moiety at position 2. Its molecular formula is C₉H₈BrN₄O, with a molecular weight of 289.10 g/mol . This compound is primarily utilized as a building block in pharmaceutical research and materials science due to its modular structure, which allows for further functionalization via condensation or click chemistry . The bromine and methyl substituents enhance its electronic and steric properties, influencing reactivity in synthetic applications.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-2-6(10)3-14-4-7(9(15)13-11)12-8(5)14/h2-4H,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXHRUXYCZKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165010
Record name 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-84-4
Record name 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A patented method provides a reliable and industrially applicable synthesis of 6-bromoimidazo[1,2-a]pyridine, which forms the backbone of the target compound. This method involves the condensation of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions in a suitable solvent system. The reaction proceeds at temperatures between 25°C and 50°C for 2 to 24 hours, leading to the formation of the fused imidazo ring system with bromine substitution at the 6-position.

Key reaction conditions and steps:

  • Starting materials: 2-amino-5-bromopyridine, 40% aqueous monochloroacetaldehyde.
  • Alkali base: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Solvents: Water, ethanol, methanol, or Virahol.
  • Temperature: 25–50°C.
  • Reaction time: 2–24 hours.
  • After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude product.
  • The crude product is purified by recrystallization from an ethyl acetate/normal hexane mixture (1:1 volume ratio).

Representative experimental data:

Parameter Details
2-amino-5-bromopyridine 51.9 g (300 mmol)
40% monochloroacetaldehyde 70.7 g (360 mmol)
Sodium bicarbonate 30.2 g (360 mmol)
Solvent Ethanol 66.9 g
Reaction temperature 55°C
Reaction time 5 hours
Yield 72.0%
Product appearance Off-white crystals
Melting point 76.5–78.0°C

This method is advantageous due to its mild conditions, ease of operation, consistent product quality, and high purity of the 6-bromoimidazo[1,2-a]pyridine intermediate.

Summary Table of Key Synthetic Parameters

Step Reagents/Conditions Outcome/Notes
Synthesis of 6-bromoimidazo[1,2-a]pyridine 2-amino-5-bromopyridine + 40% monochloroacetaldehyde, alkali, ethanol, 25–55°C, 2–24 h Yield ~72%, high purity, mild conditions
Carbohydrazide formation via multicomponent cascade Cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, diamine; EtOH/H2O (1:3), reflux, 4–7 h Yields 73–90%, catalyst-free, functional group tolerant

Analytical and Characterization Data

  • NMR Spectroscopy: Key proton signals for carbohydrazide derivatives include NH protons (~9.1–9.4 ppm), aromatic protons, methylene groups, and methyl substituents confirming substitution patterns.
  • IR Spectroscopy: Characteristic absorption bands for NH and NH2 groups (~3300–3500 cm^-1), carbonyl stretching (~1650 cm^-1).
  • Mass Spectrometry: Molecular ion peaks consistent with the proposed molecular weights confirm the successful synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The carbohydrazide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The biological and chemical activities of imidazopyridine carbohydrazides are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
6-Bromo-8-methylimidazo[...]-carbohydrazide 6-Br, 8-Me 289.10 Not reported Building block for drug synthesis
6-Bromo-(2,4-dimethoxyphenyl)methylidene derivative 6-Br, Schiff base (2,4-OMe) 434.27 Not reported Corrosion inhibitor (94% efficiency in HCl)
N′-(4-Fluorobenzylidene) derivative (7b) 4-F 282.00 234–236 Anticancer research (MTT assay)
8-Bromo-6-chloroimidazo[...]-carbohydrazide 8-Br, 6-Cl 289.52 Not reported Synthetic intermediate
7-Chloroimidazo[...]-carbohydrazide 7-Cl 210.62 Not reported Lab-scale chemical synthesis
  • Electronic Effects : The bromine atom in 6-Bromo-8-methylimidazo[...]-carbohydrazide increases electrophilicity, facilitating nucleophilic reactions. In contrast, methoxy groups in the Schiff base derivative enhance electron-donating capacity, improving adsorption on metal surfaces .

Key Research Findings and Data

Corrosion Inhibition Performance

Compound Inhibition Efficiency (%) Medium Adsorption Mechanism Reference
6-Bromo-(2,4-OMe) Schiff base 94 0.5 M HCl Langmuir adsorption; mixed-type inhibitor
Silicon-based inhibitors (e.g., SiOxCy) 85–90 Acidic Formation of protective films

Cytotoxicity Data (Selected Derivatives)

Compound Cell Line (IC₅₀, μM) Notes Reference
7b MCF-7: 12.3; HT-29: 15.6 Fluorine enhances membrane permeability
11a-e K562: <10 Triazole moiety improves selectivity

Biological Activity

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 6-position, a methyl group at the 8-position, and a carbohydrazide group at the 2-position, contributes to its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential applications in anticancer and antimicrobial therapies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Imidazo[1,2-a]pyridine Derivative : The initial step involves the reaction of 2-aminopyridine with appropriate halogenated derivatives under reflux conditions.
  • Hydrazine Hydrate Reaction : The resulting intermediate is treated with hydrazine hydrate to form the carbohydrazide derivative.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The carbohydrazide moiety facilitates hydrogen bonding with target proteins, influencing their function and modulating various biological pathways. This interaction may lead to significant therapeutic effects in cancer and microbial infections.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. Notably:

  • Cytotoxicity Testing : In vitro assays using the MTT method have shown that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) .
CompoundCell LineIC50 (µM)
7dMCF-75.3
7dHT-294.8
7dK5626.1

The compound's ability to inhibit cell proliferation suggests it may function as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, research indicates that this compound exhibits antimicrobial activity. The specific mechanisms are still under investigation, but preliminary results suggest effectiveness against various bacterial strains.

Case Studies

A study published in PMC evaluated several derivatives of imidazo[1,2-a]pyridine for their cytotoxic activity. Among these, compound 7d was highlighted for its superior potency against multiple cancer cell lines . Another research effort focused on synthesizing novel derivatives and assessing their biological activity against CDK9, an important target in cancer therapy .

Q & A

Basic: What are the established synthetic routes for 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide?

Answer:
The compound is synthesized via condensation reactions. A common approach involves reacting α-haloketones (e.g., ethyl bromopyruvate) with substituted 2-aminopyridines in refluxing ethanol, using NaHCO₃ as a base (yield ~65%) . For regioselective bromination, intermediates like 2-bromo-1-(6-bromo-3-pyridyl)ethanone are treated with aminopyrazines in 2-propanol, followed by purification via column chromatography (44.7% yield) . Key steps include optimizing solvent systems (ethanol, 2-propanol) and stoichiometric ratios to minimize side products.

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:
Post-synthesis characterization employs:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., chemical shifts for pyridine and imidazole rings) .
  • HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carbohydrazide) .
  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 16.2° between pyridine and imidazopyrazine planes) .

Basic: What are the primary pharmacological targets of imidazo[1,2-a]pyridine derivatives?

Answer:
These derivatives interact with diverse biological targets:

  • Cyclin-dependent kinases (CDKs) : Inhibitors for cancer therapy .
  • GABA receptors : Anxiolytic/hypnotic agents (e.g., zolpidem analogs) .
  • Antimicrobial targets : Bacterial enzymes and efflux pumps .
  • Anti-inflammatory pathways : COX/LOX inhibition .
    Structure-activity relationship (SAR) studies suggest that bromine and methyl groups enhance target binding via hydrophobic interactions, while the carbohydrazide moiety enables hydrogen bonding .

Advanced: How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be addressed?

Answer:
Regioselectivity depends on:

  • Substrate design : Electron-donating groups (e.g., methyl) on aminopyridines direct cyclization to specific positions .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-carbon of haloketones, while protic solvents (ethanol) stabilize intermediates .
  • Catalytic additives : NaHCO₃ promotes deprotonation, accelerating imidazole ring closure . Computational modeling (DFT) predicts transition-state energies to optimize pathways .

Advanced: What strategies are used to resolve contradictions in biological activity data for analogs?

Answer:
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) .
  • Metabolic stability : Liver microsome assays differentiate intrinsic activity vs. pharmacokinetic effects .
  • Crystallographic data : Co-crystal structures (e.g., with CDK2) validate binding modes and explain potency differences .
  • SAR libraries : Systematic substitution (e.g., replacing bromine with chlorine) isolates electronic vs. steric effects .

Advanced: How can computational methods guide the design of this compound derivatives?

Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., CDK4/6) using software like AutoDock Vina .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • MD simulations : Assesses ligand-protein complex stability over time (e.g., RMSD < 2.0 Å over 100 ns) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CNS permeability) .

Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Answer:

  • Anticancer : Xenograft models (e.g., murine breast cancer) with oral dosing (10–50 mg/kg) and tumor volume monitoring .
  • Antimicrobial : Murine sepsis models (e.g., S. aureus infection) using IV administration and survival rate analysis .
  • Neuropharmacology : Rodent behavioral assays (e.g., elevated plus maze for anxiolytic activity) .
    Pharmacokinetic studies (plasma t½, Cmax) in Sprague-Dawley rats guide dose optimization .

Advanced: How can synthetic byproducts be minimized during scale-up?

Answer:

  • Process optimization : Use flow chemistry to control exothermic reactions and reduce side-product formation .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates the target compound from regioisomers .
  • Quality control : In-line FTIR monitors reaction progress, while LC-MS detects impurities early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.